molecular formula C21H16BrClN2OS B4990385 N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2,2-diphenylacetamide

N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2,2-diphenylacetamide

Cat. No. B4990385
M. Wt: 459.8 g/mol
InChI Key: IHDZZOKSIOGXLA-UHFFFAOYSA-N
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Description

N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2,2-diphenylacetamide, also known as BCA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. The compound is a member of the thioamide family and has a unique structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2,2-diphenylacetamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is through the inhibition of tubulin polymerization, which is essential for cell division. This results in cell cycle arrest and ultimately cell death. Additionally, N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2,2-diphenylacetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2,2-diphenylacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2,2-diphenylacetamide has been shown to have anti-inflammatory and antioxidant effects. Furthermore, N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2,2-diphenylacetamide has been shown to have a protective effect on the liver and kidneys, making it a potential candidate for the treatment of liver and kidney diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2,2-diphenylacetamide for lab experiments is its relative ease of synthesis. Additionally, N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2,2-diphenylacetamide has been shown to be stable under a variety of conditions, making it a useful tool for studying its effects. However, one limitation of N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2,2-diphenylacetamide is its relatively low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2,2-diphenylacetamide. One area of interest is in the development of new cancer treatments based on N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2,2-diphenylacetamide. Additionally, further studies are needed to fully understand the mechanism of action of N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2,2-diphenylacetamide and its effects on various biochemical pathways. Furthermore, there is potential for the development of new drugs based on the structure of N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2,2-diphenylacetamide for the treatment of other diseases, such as liver and kidney diseases.
Conclusion:
In conclusion, N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2,2-diphenylacetamide is a promising compound with potential therapeutic applications in the treatment of cancer and other diseases. Its unique structure and multiple pathways of action make it an interesting candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications in the field of medicine.

Synthesis Methods

The synthesis of N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2,2-diphenylacetamide involves the reaction of 4-bromo-2-chloroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2,2-diphenylacetic acid chloride to yield N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2,2-diphenylacetamide.

Scientific Research Applications

N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2,2-diphenylacetamide has been studied extensively for its potential therapeutic applications. One of the primary areas of research is in the treatment of cancer. Studies have shown that N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2,2-diphenylacetamide has anticancer properties and can inhibit the growth of cancer cells in vitro. Furthermore, N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2,2-diphenylacetamide has been shown to be effective against drug-resistant cancer cells, making it a promising candidate for the development of new cancer treatments.

properties

IUPAC Name

N-[(4-bromo-2-chlorophenyl)carbamothioyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN2OS/c22-16-11-12-18(17(23)13-16)24-21(27)25-20(26)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDZZOKSIOGXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(=S)NC3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-bromo-2-chlorophenyl)carbamothioyl]-2,2-diphenylacetamide

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